N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide

FAAH Endocannabinoid Inhibitor

This compound carries a unique dipropylsulfamoyl group and 5‑benzothiazolyl linkage not found in published analogs, making it an exclusive SAR template for probing FAAH or related enzymes. No biological activity data or IC50/Ki values are reported; any potency claims must be independently validated. Ideal for building novel sulfamoylbenzamide libraries where the benzothiazole scaffold is privileged. Purity ≥90%, available from milligram to gram scale.

Molecular Formula C20H23N3O3S2
Molecular Weight 417.54
CAS No. 923070-09-1
Cat. No. B2465982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide
CAS923070-09-1
Molecular FormulaC20H23N3O3S2
Molecular Weight417.54
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C20H23N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(13-16)21-14-27-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)
InChIKeyBORRZSLGVNQTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide: A Benzothiazole Sulfamoylbenzamide with No Published Biological Data


N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide (CAS 923070-09-1) is a synthetic small molecule belonging to the benzothiazole sulfamoylbenzamide class. The benzothiazole scaffold is widely recognized as a privileged structure in medicinal chemistry due to its broad pharmacological potential . However, a systematic search of primary research publications, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals that no quantitative biological activity data—such as IC50, Ki, EC50, or pharmacokinetic parameters—have been reported for this specific compound in peer-reviewed literature. Consequently, any claims of potency, selectivity, or differentiation must be considered unsubstantiated until experimental evidence becomes available.

Why N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide Cannot Be Replaced by In-Class Analogs Without Experimental Confirmation


Structure-activity relationship (SAR) studies of benzothiazole sulfamoylbenzamides demonstrate that even minor structural modifications—such as changing the N,N-dialkylsulfamoyl chain length or relocating the benzothiazole attachment position—can drastically alter target affinity, subtype selectivity, and pharmacokinetic behavior . In the FAAH inhibitor series, for instance, moving from a piperidine to a dimethylsulfamoyl group changed the inhibitory mode from reversible to irreversible . Therefore, N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide, with its unique dipropylsulfamoyl group and 5‑benzothiazolyl linkage, cannot be assumed to possess potency or selectivity comparable to near-neighbor analogs. Any substitution decision made without compound-specific data carries unquantifiable risk of selecting an inactive or untested entity.

Quantitative Differentiation Evidence for N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide: Current Status


FAAH Inhibition Potential: Scaffold‑Based Inference Without Compound‑Specific Data

Benzothiazole sulfamoyl compounds have been identified as potent fatty acid amide hydrolase (FAAH) inhibitors. Benzothiazole analogue 3 (bearing a piperidine sulfonamide) exhibited an IC50 of ~2 nM against recombinant human FAAH . No FAAH inhibition data, or indeed any enzymatic inhibition data, have been reported for N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide itself.

FAAH Endocannabinoid Inhibitor

Enzyme Selectivity Profile: Class‑Level Inference Without Compound‑Specific Data

The benzothiazole sulfamoylbenzamide class has been shown to achieve remarkable serine hydrolase selectivity through careful optimization of the sulfamoyl substituents. Activity-based protein profiling (ABPP) of benzothiazole analogue 3 in rat tissues demonstrated exceptional selectivity with no off‑target activity against other serine hydrolases . No selectivity data exist for N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide.

Selectivity Serine hydrolase Off-target

Direct Comparative Data Status: No Primary Data Available for This Compound

A systematic search of PubMed, patents, BindingDB, ChEMBL, and PubChem returned no quantitative biological data (IC50, Ki, EC50, ADME/PK) for N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide. Consequently, no direct head-to-head comparison or cross-study comparable data can be constructed for this compound against any analog or alternative.

Evidence Gap Data Scarcity Procurement Risk

Potential Application Scenarios for N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide Based on Class‑Level Inference


Exploratory Chemical Probe for FAAH and Endocannabinoid System Research

Based on the demonstrated FAAH inhibitory activity of related benzothiazole sulfamoyl analogs , this compound could theoretically be screened as an FAAH probe. However, without any confirmatory FAAH inhibition or selectivity data, such use would be entirely speculative and should be accompanied by de novo biochemical characterization before any research application.

Scaffold for Structure‑Activity Relationship (SAR) Expansion Studies

The unique combination of a dipropylsulfamoyl group and a 5‑benzothiazolyl attachment distinguishes this compound from published analogs. It may serve as a synthetic template for SAR exploration of novel sulfamoylbenzamide derivatives targeting enzymes or receptors where benzothiazole is a privileged substructure .

Reference Compound for Method Development and Assay Validation

The compound's physicochemical properties, once experimentally determined, could allow it to serve as a reference standard in chromatographic or mass spectrometric method development. Presently, no such characterization data are publicly available.

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.